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molecular formula C12H15NO B8610019 2-(3-Methoxy-phenyl)-3-methyl-butyronitrile

2-(3-Methoxy-phenyl)-3-methyl-butyronitrile

Cat. No. B8610019
M. Wt: 189.25 g/mol
InChI Key: YKXJHASKLXDVGA-UHFFFAOYSA-N
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Patent
US06358973B1

Procedure details

By working in a way similar to that described in example 16 but using 3-methoxy-phenyl-acetonitrile (4.4 g, 30 mmoles), anhydrous DMF (40 ml), NaH (55-65%, 1.44 g, 36.3 mmoles) and 2-bromo-propane (4.46 g, 36.3 mmoles), 4.53 g of the title compound were obtained (yield: 79.9%).
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.44 g
Type
reactant
Reaction Step Two
Quantity
4.46 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
79.9%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1.[H-].[Na+].Br[CH:15]([CH3:17])[CH3:16]>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]([CH:15]([CH3:17])[CH3:16])[C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CC#N
Step Two
Name
Quantity
1.44 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
4.46 g
Type
reactant
Smiles
BrC(C)C
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(C#N)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.53 g
YIELD: PERCENTYIELD 79.9%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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